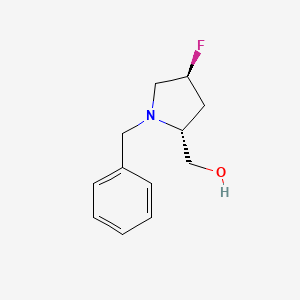

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

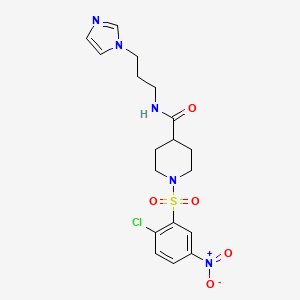

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H16FNO . The compound is characterized by its chiral centers at the 2nd and 4th positions of the pyrrolidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2R,4S)-hydroxyketamine was achieved using an Escherichia coli-based whole-cell biocatalyst expressing the double mutant I238G/M388A of the cytochrome P450 monooxygenase CYP154E1 from Thermobifida fusca YX .

Molecular Structure Analysis

The molecular structure of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is characterized by a pyrrolidine ring with a fluorine atom at the 4th position and a benzyl group at the 1st position . The compound has two chiral centers at the 2nd and 4th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol include a predicted boiling point of 302.6±32.0 °C, a predicted density of 1.15±0.1 g/cm3, and a predicted pKa of 14.77±0.10 .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves double reduction of cyclic sulfonamide precursors. This process, utilizing cyclic aryl sulfonamides, is an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Catalysis and Organic Synthesis

- In the context of enantioselective catalytic processes, related β-amino alcohols are synthesized and applied as catalysts for borane reduction of prochiral ketones, demonstrating their utility in producing chiral secondary alcohols (Martens et al., 1992).

- The compound (1R,3S,4S)-2-azanorbornyl-3-methanol, related to the compound , has been used as a catalyst in the enantioselective epoxidation of α,β-enones, highlighting its potential in asymmetric synthesis (Jun Lu et al., 2008).

Medicinal Chemistry

- In medicinal chemistry, 4-fluoropyrrolidine derivatives, which are structurally related to the compound , have been synthesized for applications as dipeptidyl peptidase IV inhibitors. These compounds are key for the development of therapeutic agents (R. Singh & T. Umemoto, 2011).

Chemical Ligand Development

- The development of new ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a compound related to ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol, demonstrates the potential of these compounds in catalyzing significant reactions like the Huisgen 1,3-dipolar cycloaddition (Salih Ozcubukcu et al., 2009).

Fluorescence and Spectroscopy Applications

- Studies on molecular aggregation using derivatives like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol highlight the potential application of related compounds in spectroscopic studies, particularly in understanding fluorescence and aggregation processes (A. Matwijczuk et al., 2016).

Propiedades

IUPAC Name |

[(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSXFWOPVAVJX-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1CO)CC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)

![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)

![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)

![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)